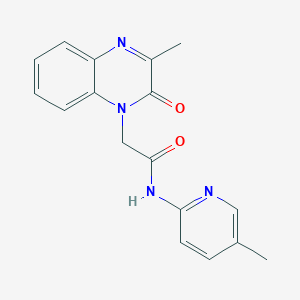![molecular formula C17H15ClN4O2S2 B10994923 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10994923.png)
2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a suitable carboxylic acid derivative under acidic conditions.
Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the thiadiazole and thiazole rings with the chlorophenyl group and the tetrahydrofuran moiety under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを生成することがあります。
還元: 還元反応は、分子内のニトロ基または他の還元可能な官能基を標的にすることができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: パラジウム炭素(Pd/C)を使用した触媒的水素化または水素化ホウ素ナトリウム(NaBH4)を使用した化学的還元。
置換: 炭酸カリウム(K2CO3)などの塩基の存在下で、アミンまたはチオールなどの求核剤。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミンまたはアルコール。
置換: 使用する求核剤に応じて、様々な置換誘導体。
4. 科学研究における用途
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応機構の探求と新しい合成方法の開発が可能になります。
生物学
生物学的研究では、この化合物は、酵素相互作用を研究するためのプローブとして、または創薬における潜在的なリード化合物として役立ちます。その構造的特徴は、様々な生物学的標的との結合研究の候補にしています。
医学
医学では、この化合物は、その薬理学的特性について調査することができます。抗炎症、抗菌、または抗癌剤としての可能性は、in vitroおよびin vivo研究を通じて探求することができます。
産業
産業では、この化合物は、新素材の開発や農薬、医薬品、または特殊化学品の合成の中間体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent could be explored through in vitro and in vivo studies.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
2-(2-クロロフェニル)-4-メチル-N-[(2E)-5-(テトラヒドロフラン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-1,3-チアゾール-5-カルボキサミドの作用機序は、その特定の用途によって異なります。たとえば、薬物として使用される場合、特定の酵素や受容体と相互作用してその活性を調節する可能性があります。クロロフェニル基は疎水性ポケットへの結合を促進する可能性があり、チアゾール環とチアゾール環は極性または荷電残基と相互作用する可能性があります。
6. 類似化合物の比較
類似化合物
2-(2-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボキサミド: チアゾール環とテトラヒドロフラン部分を欠いています。
4-メチル-N-[(2E)-5-(テトラヒドロフラン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-1,3-チアゾール-5-カルボキサミド: クロロフェニル基を欠いています。
独自性
チアゾール環とチアゾール環の両方の存在に加えて、クロロフェニル基とテトラヒドロフラン部分を組み合わせることで、2-(2-クロロフェニル)-4-メチル-N-[(2E)-5-(テトラヒドロフラン-2-イル)-1,3,4-チアゾール-2(3H)-イリデン]-1,3-チアゾール-5-カルボキサミドはユニークなものになります。このような構造的特徴の組み合わせは、独特の化学反応性と生物活性をもたらし、類似の化合物とは異なるものになります。
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the thiadiazole and tetrahydrofuran moieties.
4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the thiadiazole and thiazole rings, along with the chlorophenyl and tetrahydrofuran moieties, makes 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
分子式 |
C17H15ClN4O2S2 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-9-13(25-15(19-9)10-5-2-3-6-11(10)18)14(23)20-17-22-21-16(26-17)12-7-4-8-24-12/h2-3,5-6,12H,4,7-8H2,1H3,(H,20,22,23) |
InChIキー |
DQVRVCWGATYNHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10994841.png)
![N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10994846.png)
![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10994856.png)
![N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide](/img/structure/B10994861.png)
![2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10994867.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10994873.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10994877.png)
![2-(3-methylbutyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10994884.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10994893.png)
![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10994895.png)
![4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10994897.png)
![(8-chloro-4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10994903.png)
![6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide](/img/structure/B10994909.png)

